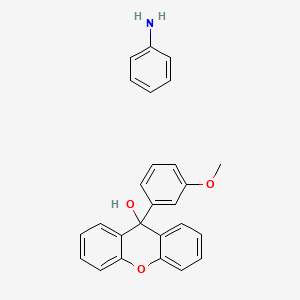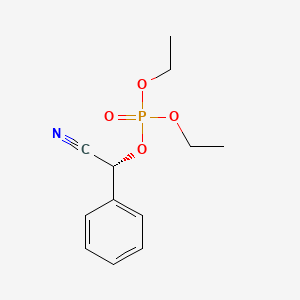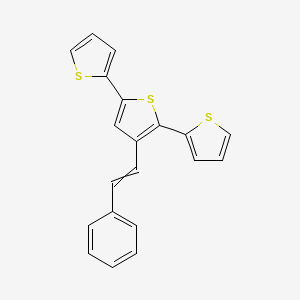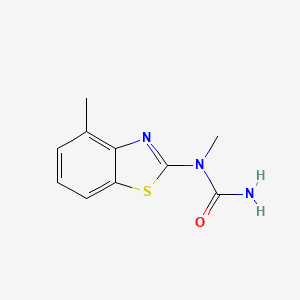
CID 78064683
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 78064683 is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78064683 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves steps such as condensation reactions, cyclization, and purification processes .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective production techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
CID 78064683 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may yield substituted analogs .
Scientific Research Applications
CID 78064683 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and applications in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of CID 78064683 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The detailed mechanism of action is typically elucidated through experimental studies and computational modeling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78064683 can be identified based on their chemical structure and properties. Examples of similar compounds include those with analogous functional groups or similar molecular frameworks .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry .
Properties
Molecular Formula |
C5H3F2Si |
|---|---|
Molecular Weight |
129.16 g/mol |
InChI |
InChI=1S/C5H3F2Si/c6-4-2-1-3-5(7)8-4/h1-3H |
InChI Key |
HJGBEGLFDAAJKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=[Si]C(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


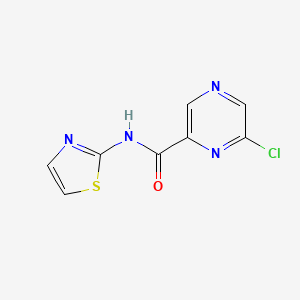
![5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B12586313.png)
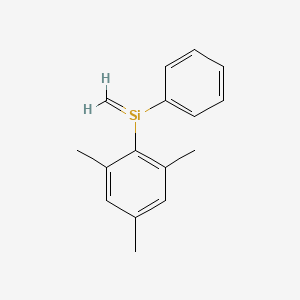
![{1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B12586319.png)
![5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide](/img/structure/B12586320.png)
![5-(Butylsulfanyl)-1-[2-(1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B12586321.png)
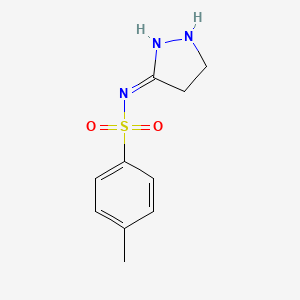
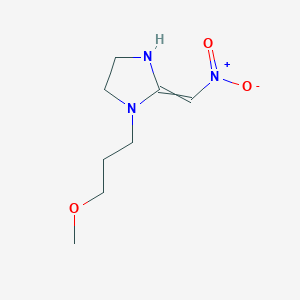
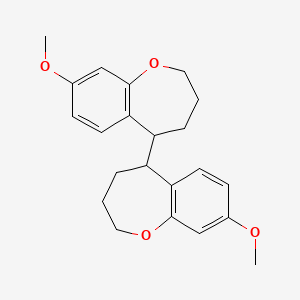
![3-Bromo-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B12586356.png)
